Ethyl 2-aminothiazole-5-carboxylate
Description
Contextual Significance of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences
Thiazole derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities. The thiazole ring is a key structural motif found in a variety of natural products, including vitamin B1 (thiamine), and in numerous pharmaceutical agents. nih.govglobalresearchonline.net Compounds containing this scaffold have been extensively studied and have shown a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. nih.govglobalresearchonline.netnih.gov
The versatility of the thiazole ring allows for diverse chemical modifications, enabling chemists to fine-tune the biological activity of the resulting molecules. globalresearchonline.net This has led to the development of a significant number of FDA-approved drugs containing the thiazole scaffold, highlighting its importance in medicinal chemistry. nih.gov The ability of thiazole derivatives to act as pharmacophores and bioisosteric replacements for other functional groups further underscores their significance in drug design and development. globalresearchonline.net
Historical Overview of 2-Aminothiazole (B372263) Scaffold in Medicinal Chemistry
The 2-aminothiazole (2-AT) scaffold is a particularly important pharmacophore in the realm of medicinal chemistry. nih.gov Its presence in a number of marketed drugs, such as the anti-inflammatory agent Meloxicam and the antibiotic Cefdinir, demonstrates its clinical relevance. nih.gov Historically, research on 2-aminothiazole derivatives has led to the discovery of compounds with a wide array of therapeutic applications. scholarsresearchlibrary.com
The 2-aminothiazole core has been a fruitful area of investigation for identifying novel therapeutic agents against various diseases. nih.gov Its derivatives have been explored for their potential as anticancer, anticonvulsant, and antidiabetic agents, among others. nih.govscholarsresearchlibrary.com The journey of the 2-aminothiazole scaffold from a simple heterocyclic structure to a key component in numerous life-saving drugs is a testament to its enduring importance in medicinal chemistry.
Research Trajectory and Future Perspectives for Ethyl 2-aminothiazole-5-carboxylate
This compound serves as a crucial building block for the synthesis of various biologically active compounds. For instance, it is a key intermediate in the preparation of the anti-cancer drug dasatinib. semanticscholar.org The synthesis of this compound can be achieved through methods such as the reaction of ethyl chloroacetate (B1199739) and ethyl formate (B1220265) with thiourea (B124793).
The research trajectory for this compound is focused on its utilization in the development of novel therapeutic agents. Its structure allows for modifications at the amino and ester groups, providing a platform for creating libraries of new compounds for biological screening. nih.gov Future research will likely continue to explore the derivatization of this scaffold to discover new molecules with enhanced or novel pharmacological activities. The ongoing investigation into the synthesis and application of its derivatives holds significant promise for the future of drug discovery and development. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of Ethyl 2-aminothiazole-5-carboxylate, recorded in DMSO-d₆, distinct signals corresponding to the different types of protons are observed. ambeed.com The ethyl group protons appear as a triplet at approximately 1.23 ppm (CH₃) and a quartet at around 4.17 ppm (CH₂), indicative of the coupling between these adjacent groups. ambeed.com A singlet is observed at 7.66 ppm, which is attributed to the proton at the C4 position of the thiazole (B1198619) ring. ambeed.com The two protons of the amino group (-NH₂) resonate as a broad singlet at approximately 7.83 ppm. ambeed.com
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.23 | Triplet | 3H | -CH₃ (ethyl) |
| 4.17 | Quartet | 2H | -CH₂ (ethyl) |
| 7.66 | Singlet | 1H | C4-H (thiazole) |
| 7.83 | Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆ ambeed.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the structural assignments made from 1D NMR data. For example, in the ¹H-¹H COSY spectrum of a related compound, correlations are observed between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity. rsc.org Such techniques would definitively link the proton and carbon signals for this compound, solidifying the structural elucidation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. The molecular weight of this compound is 172.20 g/mol . sigmaaldrich.com In mass spectrometry, the compound typically shows a molecular ion peak (M+) corresponding to this weight. A common fragmentation pattern for esters involves the loss of the alkoxy group (-OR). libretexts.org For this compound, this would correspond to the loss of the ethoxy group (-OCH₂CH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These include the N-H stretching vibrations of the primary amine, typically appearing in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester group would give a strong absorption band around 1700-1720 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring would likely be observed in the 1500-1600 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure of this compound itself was not found in the search results, a study on its N-Boc protected derivative, Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, reveals significant structural details. nih.gov The crystal system for this derivative is monoclinic. nih.gov In the crystal, molecules are linked by N-H···N hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected by weak C-H···O interactions. nih.gov This information suggests that the parent compound, this compound, likely engages in similar intermolecular hydrogen bonding via its amino group and the thiazole nitrogen.
Table 2: Crystal Data for Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 |
| Crystal System | Monoclinic |
| a | 5.8258 (12) Å |
| b | 9.4916 (19) Å |
| c | 24.350 (5) Å |
| β | 92.37 (3)° |
| Volume | 1345.3 (5) ų |
| Z | 4 |
Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thereby ensuring its purity. Several commercial suppliers of this compound specify a purity of greater than 97.0% as determined by HPLC. nih.govtcichemicals.com Some sources indicate a purity of at least 98.0% by HPLC, while others offer a grade with over 97.0% purity confirmed by both HPLC and titration analysis. vwr.com In specific research applications, such as the synthesis of the anti-cancer drug dasatinib, this compound was used as a core intermediate, and the resulting compounds were confirmed to have a purity of over 99% by analytical HPLC. semanticscholar.org
While detailed, validated methods for this compound are not extensively published in peer-reviewed literature, methods for closely related aminothiazole structures provide a strong reference for its analysis. For instance, a comprehensive study on a novel aminothiazole, 21MAT, details both HPLC-UV and LC-MS/MS methods for its quantification. nih.govd-nb.info These methodologies are highly relevant and adaptable for the analysis of this compound due to the structural similarities of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for the quality control of this compound. A typical HPLC analysis for a related aminothiazole compound, which can be adapted for this compound, employs a reversed-phase column with a UV detector. The method's parameters are optimized to achieve a good separation of the main compound from any impurities.
A developed and partially validated HPLC-UV method for a novel aminothiazole (21MAT) utilized an isocratic elution on a Phenomenex® Luna C18 column. nih.gov The analyte was detected at 272 nm. nih.gov In another study involving derivatives of this compound, a flow rate of 4 mL/min was used for analytical HPLC analyses. semanticscholar.org
| Parameter | HPLC Method for a Novel Aminothiazole (21MAT) |
| Instrument | HPLC with UV-Visible Spectrophotometer |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of acetonitrile (B52724) |
| Flow Rate | 1 mL/min |
| Detection | 272 nm |
| Reference | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)
LC-MS and UPLC systems offer higher sensitivity and specificity, making them suitable for the detailed analysis of this compound, especially in complex matrices or for identifying trace-level impurities. A robust LC-MS/MS method was developed for the quantification of a novel aminothiazole (21MAT) in rat plasma, demonstrating the utility of this technique for related compounds. nih.gov This method employed a protein precipitation extraction technique followed by analysis on a reversed-phase column with tandem mass spectrometry detection. nih.gov
The LC-MS/MS analysis was performed using an electrospray ionization (ESI) source in the positive ion mode. The separation was achieved with an isocratic mobile phase. d-nb.info
| Parameter | LC-MS/MS Method for a Novel Aminothiazole (21MAT) |
| Instrument | LC-MS/MS with a positive electrospray ionization (ESI) source |
| Column | Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Isocratic elution with 85% of 5 mM ammonium (B1175870) formate (B1220265) with 0.1% v/v formic acid and 15% of a 95:5% v/v mixture of acetonitrile and methanol |
| Flow Rate | 1 mL/min |
| Injection Volume | 5 µL |
| Column Oven Temp. | 40 °C |
| Reference | d-nb.info |
These chromatographic techniques are fundamental in the advanced characterization of this compound, ensuring its quality and suitability for research and development in pharmaceuticals and other chemical industries.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules like Ethyl 2-aminothiazole-5-carboxylate. These calculations are fundamental to predicting molecular geometry, electronic distributions, and vibrational modes, offering insights that complement experimental data. uns.ac.idsciencepublishinggroup.com In the context of complex multi-step syntheses, such as that for the anticancer drug Dasatinib, DFT has been employed to validate proposed reaction pathways involving this compound as a key intermediate. sciencepublishinggroup.com
Molecular Geometry Optimization
The first step in most DFT studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound and its derivatives, this process involves calculating bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. This optimized structure is a prerequisite for accurate calculations of other properties. sciencepublishinggroup.com The planarity of the thiazole (B1198619) ring is a key feature, facilitating significant π-electron delocalization, which is crucial for its biological interactions. sciencepublishinggroup.com
Electronic Structure Analysis (HOMO-LUMO)
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sciencepublishinggroup.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and hardness-softness. sciencepublishinggroup.com
In a computational study related to the synthesis of Dasatinib, where this compound served as an intermediate, the HOMO-LUMO gaps of subsequent intermediates were calculated to understand the reaction's feasibility. A smaller energy gap generally implies higher reactivity. sciencepublishinggroup.com While specific values for the parent compound were part of a larger reaction scheme, studies on related thiazole derivatives show that substitutions on the ring can significantly alter the HOMO-LUMO gap. researchgate.net For instance, the introduction of nitro groups on similar scaffolds has been shown to dramatically reduce the energy gap. researchgate.net
Table 1: Calculated Energy Gaps for Intermediates in a Synthetic Pathway Involving this compound This table is illustrative of the application of HOMO-LUMO analysis in a reaction sequence starting from a derivative of the title compound.
| Intermediate Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Intermediate 1 | -6.54 | -1.21 | 5.33 |
| Intermediate 2 (from this compound) | -6.02 | -0.98 | 5.04 |
| Intermediate 3 | -7.11 | -2.54 | 4.57 |
| Final Product (Dasatinib) | -5.89 | -1.55 | 4.34 |
Data adapted from a computational study on Dasatinib synthesis. sciencepublishinggroup.com
Vibrational Frequency Analysis
Vibrational frequency analysis is computationally performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it allows for the assignment of specific vibrational modes (e.g., stretching, bending) to the peaks observed in experimental IR spectra. This comparison is a powerful method for structural validation.
Quantitative Structure-Activity Relationship (QSAR) Studies
This compound is a widely used starting material, or scaffold, for the synthesis of new biologically active compounds. semanticscholar.org Its derivatives are often subjected to Quantitative Structure-Activity Relationship (QSAR) studies to understand how specific structural modifications influence their therapeutic effects. semanticscholar.orgnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the rational design of more potent molecules. nih.gov
For the 2-aminothiazole (B372263) class, SAR analyses have shown that substitutions at various positions on the thiazole ring significantly impact cytotoxicity and other biological activities. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of molecules with their 3D shape and steric and electrostatic field properties. For derivatives of the 2-aminothiazole-5-carboxylate scaffold, CoMFA models are developed by aligning the series of molecules and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields around them. The resulting data is analyzed using statistical methods to generate a model that can predict the activity of new, unsynthesized compounds. While specific CoMFA studies on series derived directly from this compound are not detailed in available literature, this technique has been successfully applied to closely related analogues like Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives to guide the development of new antimicrobial agents.
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, helps to understand structure-activity relationships. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. It calculates similarity indices at various grid points, avoiding some of the technical issues associated with the steep potential energy changes in CoMFA. This approach provides a more detailed map of the physicochemical properties that are important for biological activity. For the 2-aminothiazole class of compounds, CoMSIA models have been developed alongside CoMFA to create robust predictive models for designing molecules with enhanced therapeutic profiles.
Ligand-Based and Structure-Based Drug Design Principles
This compound and its derivatives are significant scaffolds in medicinal chemistry, utilized in both ligand-based and structure-based drug design approaches. The 2-aminothiazole core is a key structural unit in numerous biologically active compounds, making it a valuable starting point for developing new therapeutic agents. evitachem.commdpi.com
In ligand-based drug design, the known structure-activity relationships (SAR) of a series of active compounds are used to develop a pharmacophore model. For derivatives of this compound, this involves modifying various positions of the thiazole ring to enhance biological activity. For instance, N-Boc protection of this compound, followed by ester hydrolysis and coupling with anilines, has been used to generate 2-N-Boc-aminothiazole-5-carboxamides for SAR studies. semanticscholar.org These studies help in understanding how different substituents on the thiazole ring influence the compound's interaction with its biological target.
Structure-based drug design, on the other hand, relies on the three-dimensional structure of the biological target, often an enzyme or a receptor. This approach allows for the rational design of inhibitors that can fit into the active site of the target protein. For example, derivatives of this compound have been investigated as inhibitors of various kinases. tandfonline.com The design process often involves synthesizing a library of compounds and evaluating their inhibitory activity, as seen in the development of N-acyl-2-aminothiazoles as potent and selective CDK2/cycE inhibitors. nih.gov The modification of an aromatic acyl side chain to a non-aromatic amino acyl side chain in these inhibitors led to improved aqueous solubility and reduced protein binding. nih.gov
The versatility of the this compound scaffold allows for its use as a core intermediate in the synthesis of a wide range of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. evitachem.comchemimpex.com
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand and its target protein at the molecular level.
Binding Interactions with Biological Targets
Derivatives of this compound have been the subject of molecular docking studies to elucidate their binding modes with various biological targets. These studies are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.
For example, docking studies with 2-aminothiazole derivatives have been performed to understand their interactions with the active sites of foodborne pathogens like Bacillus cereus and the fungal pathogen Candida albicans. researchgate.net These studies revealed good docking scores and acceptable binding interactions, suggesting the potential of these compounds as antimicrobial agents. researchgate.net
In the context of cancer therapy, derivatives of this compound have been designed as inhibitors of specific enzymes. For instance, a derivative, compound 28 , was shown to bind to the c-Met kinase, forming a hydrogen bond with Asp1164 and a π–π interaction between the thiazole ring and Met1160. nih.gov Such detailed interaction mapping is invaluable for optimizing the lead compound to enhance its binding affinity and selectivity.
The binding interactions of these compounds are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, which collectively contribute to the stability of the ligand-protein complex.
Conformational Analysis in Binding Pockets
The conformation of a ligand within the binding pocket of its target protein is a critical determinant of its biological activity. Conformational analysis helps in understanding how the ligand adapts its shape to fit into the active site and to form key interactions with the surrounding amino acid residues.
For derivatives of this compound, the planarity of the thiazole ring and the rotational freedom of the substituents play a significant role in their binding. For example, in the development of HSET (KIFC1) inhibitors, it was found that the N-methylation of the benzamide (B126) group in a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative led to a 700-fold reduction in activity. nih.gov This suggests that either the hydrogen bond donor on the amide is crucial for binding or the N-substitution detrimentally affects the ligand's conformation within the binding pocket. nih.gov
The ethyl ester group on the thiazole has also been shown to be important for activity, as its removal resulted in a 3000-fold reduction in potency against HSET. nih.gov This highlights the sensitivity of the binding pocket to the specific conformation and functional groups of the inhibitor.
The following table summarizes the key binding interactions and conformational aspects of this compound derivatives with their biological targets.
| Target | Key Interactions | Conformational Notes |
| c-Met Kinase | Hydrogen bond with Asp1164, π–π interaction with Met1160. nih.gov | The 2-morpholinoacetamido fragment and the thiazole ring play crucial roles in binding. nih.gov |
| HSET (KIFC1) | Hydrogen bond donation from the amide is likely important. nih.gov | N-methylation of the benzamide leads to a significant loss of activity, possibly due to conformational changes. nih.gov |
| Bacillus cereus & Candida albicans | Good docking scores with acceptable binding interactions. researchgate.net | The specific interactions are not detailed but are sufficient to suggest antimicrobial potential. researchgate.net |
Pharmacokinetic and Pharmacodynamic (ADME) Predictions
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic behavior of a compound in the body. In silico ADME predictions are valuable tools for filtering out compounds with unfavorable pharmacokinetic profiles at an early stage of development.
For derivatives of this compound, several studies have incorporated in silico ADME predictions. For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share a similar heterocyclic core, predicted that most of the synthesized compounds would have good drug-likeness properties. nih.gov All the compounds complied with Lipinski's rule of five, suggesting good oral bioavailability. nih.gov Furthermore, they also followed Veber's rule, indicating good intestinal absorption. nih.gov One compound in the series showed a predicted absorption percentage of 86.77%. nih.gov
These predictions are based on the physicochemical properties of the molecules, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. While specific ADME data for this compound itself is not extensively detailed in the provided context, the general findings for related thiazole derivatives suggest that this scaffold can be incorporated into molecules with favorable ADME profiles.
The following table provides a hypothetical representation of predicted ADME properties for a generic derivative of this compound, based on the trends observed in related compounds.
| ADME Property | Predicted Value/Characteristic | Implication |
| Molecular Weight | < 500 g/mol sigmaaldrich.comnih.gov | Compliance with Lipinski's rule |
| LogP | < 5 | Good balance between solubility and permeability |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Polar Surface Area | < 140 Ų | Good oral bioavailability |
| Absorption | High percentage predicted nih.gov | Good intestinal absorption |
It is important to note that these are general predictions, and the actual ADME properties of any specific derivative of this compound would need to be confirmed through experimental studies.
Biological Activities and Mechanisms of Action
Anticancer Research and Therapeutic Potential
The 2-aminothiazole (B372263) core is a key component in a variety of compounds investigated for their antitumor properties. nih.gov Research has demonstrated that derivatives of this scaffold exhibit potent and selective inhibitory activity against a wide array of human cancer cell lines, including those affecting the breast, blood (leukemia), lungs, colon, central nervous system, skin (melanoma), ovaries, kidneys, and prostate. nih.gov The therapeutic potential of this class of compounds is underscored by the clinical application of drugs like Dasatinib and Alpelisib, which are built upon the 2-aminothiazole structure. nih.gov Synthetic strategies focus on modifying the core structure to enhance efficacy and explore mechanisms of action, which often involve targeting specific proteins crucial for cancer cell survival and growth. evitachem.commdpi.com
Derivatives of Ethyl 2-aminothiazole-5-carboxylate have shown significant anti-proliferative effects across numerous cancer cell lines. evitachem.com The mechanism of action frequently involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. nih.govnih.gov Studies have shown that modifications to the 2-aminothiazole structure can lead to compounds that effectively halt the growth of cancer cells and trigger their self-destruction. evitachem.com
Derivatives of 2-aminothiazole have demonstrated notable activity against various leukemia cell lines. For instance, specific 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, showed potent and selective antiproliferative activity against the human K563 leukemia cell line. nih.gov One such derivative exhibited an IC₅₀ value of 16.3 µM against K563 cells. nih.gov Another study highlighted a different derivative of ethyl 2-substituted-aminothiazole-4-carboxylate that displayed significant activity against the RPMI-8226 leukemia cell line with a GI₅₀ value of 0.08 µM. nih.gov The cytostatic effect of 2-aminothiazole-5-carbamides on the human chronic myeloid leukemia cell line K562 has also been a key finding, driving further synthesis of related compounds. mdpi.com The induction of apoptosis in leukemia cells like HL-60 is a common mechanism for anticancer agents, often involving the activation of caspase pathways. nih.govnih.gov
Table 1: Activity of 2-Aminothiazole Derivatives Against Leukemia Cell Lines
| Derivative Class | Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| 2-amino-thiazole-5-carboxylic acid phenylamide | K563 | IC₅₀ | 16.3 µM | nih.gov |
| Ethyl 2-substituted-aminothiazole-4-carboxylate | RPMI-8226 | GI₅₀ | 0.08 µM | nih.gov |
Inhibition of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines
Activity against Solid Tumor Cell Lines (e.g., Breast, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate Carcinoma)
The anticancer activity of the 2-aminothiazole scaffold is not limited to hematological malignancies; it extends to a broad spectrum of solid tumors. nih.gov Research has documented the potent and selective nanomolar inhibitory activity of various 2-aminothiazole analogs against cell lines for breast, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. nih.gov For example, one study reported that a specific derivative, compound 9b, revealed a broad spectrum of anticancer activity against 29 of the 60 tested subpanel tumor cell lines in an NCI screening. researchgate.net In another study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were evaluated for their activity against A-549 lung cancer, Bel7402 liver cancer, and HCT-8 intestine cancer cell lines. mdpi.com Furthermore, amino acid conjugates of ethyl-2-aminothiazole-4-carboxylate have also been synthesized and evaluated for their potential against various cancer types. nih.gov
Table 2: Spectrum of Activity of 2-Aminothiazole Derivatives Against Solid Tumor Cell Lines
| Cancer Type | Cell Lines | Noted Activity | Reference |
|---|---|---|---|
| Breast | HS 578T, MCF-7 | Antiproliferative, Cytotoxic | nih.govmdpi.com |
| Lung | A-549, H1299 | Antitumor, Cytotoxic | nih.govmdpi.com |
| Colon | HT-29, HCT-8 | Cytotoxic, Antiproliferative | nih.govmdpi.comresearchgate.net |
| CNS | U87-MG, SHG-44 | Cytotoxic, Antitumor | nih.govresearchgate.net |
| Melanoma | - | Antiproliferative | nih.gov |
| Ovarian | SKOV-3 | Antiproliferative | nih.gov |
| Renal | - | Antiproliferative | nih.gov |
Interaction with Specific Molecular Targets
The anticancer effects of this compound derivatives are rooted in their ability to interact with specific molecular targets that are essential for tumor growth and survival. evitachem.com These compounds can bind to the active sites of enzymes or receptors, thereby inhibiting their function and disrupting critical signaling pathways within the cancer cells. evitachem.com
A primary mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases. nih.gov The 2-aminothiazole scaffold is a core component of Dasatinib, a potent multi-targeted inhibitor of Abl and Src kinases, and Alpelisib, an inhibitor of the alpha-specific isoform of phosphatidylinositol 3-kinase (PI3Kα). nih.govnih.gov Derivatives have been developed that target a range of kinases involved in cancer progression, including:
Src/Abl Kinases: Dasatinib is a prime example of a 2-aminothiazole drug that effectively inhibits these kinases, which are crucial in chronic myeloid leukemia (CML). nih.gov
PI3K/AKT/mTOR Pathway: This signaling pathway is vital for cell growth and survival and is often aberrantly activated in cancer. nih.gov Alpelisib specifically targets PI3Kα, and other aminothiazole derivatives have been developed as potent inhibitors of this pathway. nih.govnih.gov For instance, certain derivatives showed more effective inhibition of PI3Kα than standard medications. nih.gov
Aurora Kinases: These kinases are key regulators of cell division. Aminothiazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases, such as Aurora A, which can trigger apoptosis in tumor cells. nih.gov
By inhibiting key protein kinases, derivatives of this compound can interfere with the regulation of the cell cycle, a fundamental process for cell proliferation. The inhibition of kinases like Aurora A and cyclin-dependent kinases (CDKs) directly disrupts the machinery that controls cell division, leading to cell cycle arrest. nih.govnih.gov For example, the drug SNS-032 is a potent, selective inhibitor of CDKs built on the 2-aminothiazole structure. nih.gov Cell cycle arrest, often at the G2/M phase, prevents cancer cells from dividing and can be a precursor to apoptosis. nih.gov The ability of these compounds to perturb the cell cycle is a crucial aspect of their antitumor activity. nih.gov
Binding to Target Proteins and Enzymes
The biological significance of this compound and its derivatives is closely linked to their capacity to bind with and modulate the activity of specific proteins and enzymes. evitachem.com This interaction is often the foundational mechanism for their observed therapeutic effects. The thiazole (B1198619) ring, a core component of this compound, is recognized for its diverse biological activities, including antimicrobial and anticancer properties. evitachem.com
Derivatives of this compound have been identified as having anti-proliferative effects on cancer cell lines, which suggests they may inhibit pathways crucial for cell growth and division. evitachem.com The mechanism often involves the compound binding to the active sites of enzymes or receptors, thereby inhibiting their function. evitachem.com For instance, certain derivatives have been synthesized and evaluated for their potential as inhibitors of the kinesin HSET (KIFC1), a motor protein involved in cell division. nih.gov
Furthermore, these compounds are utilized in biochemical research to investigate enzyme inhibition and receptor interactions, contributing to a deeper understanding of molecular biology. chemimpex.com The functional groups on this compound, such as the amino group and the ester, allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which is key to the synthesis of a wide range of biologically active molecules. evitachem.com
Drug Resistance Modulation
The challenge of drug resistance in treating diseases, particularly microbial infections and cancer, has spurred research into new compounds that can overcome these resistance mechanisms. While direct studies on this compound's role in modulating drug resistance are not extensively detailed, the broader class of 2-aminothiazole derivatives has shown potential in this area.
The development of novel 2-aminothiazole derivatives is a strategy being explored to combat drug-resistant pathogens. mdpi.com For example, issues with solubility and unspecific reactivity in some 2-aminothiazole compounds have led to the exploration of isosteric replacements, such as 2-aminooxazole, to improve physicochemical properties and maintain or enhance antimicrobial activity against resistant strains. mdpi.com The structural diversity achievable with the 2-aminothiazole scaffold allows for the design of compounds that may bypass existing resistance mechanisms. nih.gov
In vivo Efficacy Studies (if applicable to the core compound, not derivatives)
Currently, there is a limited amount of publicly available information on in vivo efficacy studies conducted specifically on the core compound, this compound. The majority of the research has been focused on the synthesis and in vitro evaluation of its various derivatives. These derivatives have shown promise in a range of biological activities, which suggests that the core structure is a valuable starting point for drug discovery. The findings from in vitro studies often serve as the basis for selecting promising candidates for further in vivo testing in animal models to assess their therapeutic potential and safety profiles.
Antimicrobial and Antifungal Properties
This compound serves as a crucial intermediate in the synthesis of compounds with significant antimicrobial and antifungal properties. evitachem.comchemimpex.com The 2-aminothiazole scaffold is a key structural feature in many molecules exhibiting a broad spectrum of activity against various pathogens. nih.govresearchgate.net
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly synthesized benzamide-linked 2-aminothiazole-based compounds have shown excellent antibacterial and antifungal activity. nih.gov The biological evaluation of various 2-aminothiazole derivatives has confirmed their potential as antibacterial agents. researchgate.net
The introduction of different substituents onto the 2-aminothiazole core can significantly influence the antibacterial potency. For example, some derivatives bearing an arylazo moiety have been found to possess good antimicrobial activity against E. coli and S. aureus. nih.gov The versatility of the 2-aminothiazole structure allows for the creation of a large library of compounds for screening against a wide range of bacterial strains.
Table 1: Examples of Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Active | nih.gov |
| Staphylococcus aureus | Active | nih.gov |
Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)
The antifungal potential of 2-aminothiazole derivatives is well-documented. nih.govresearchgate.net These compounds have been tested against a variety of fungal pathogens, including those that cause significant human disease. For example, some derivatives have shown good antimicrobial activity against Aspergillus niger. nih.gov
A study focused on designing aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans highlighted the potential of this class of compounds. nih.gov Although this study did not use this compound directly, it underscores the importance of the aminothiazole scaffold in developing new antifungal agents. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the thiazole ring are crucial for potent antifungal activity. nih.gov
Table 2: Examples of Antifungal Activity of this compound Derivatives
| Fungal Strain | Activity | Reference |
|---|---|---|
| Aspergillus niger | Active | nih.gov |
| Aspergillus oryzae | Active | nih.gov |
| Histoplasma capsulatum | Active | nih.gov |
| Cryptococcus neoformans | Active | nih.gov |
Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)
The antimicrobial action of 2-aminothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. chemimpex.com By targeting enzymes that are vital for the survival of microorganisms, these compounds can effectively halt their growth and proliferation.
Molecular docking studies have been employed to understand the binding interactions between 2-aminothiazole derivatives and their target enzymes. researchgate.net This computational approach helps in predicting the binding affinity and mode of interaction, thereby guiding the design of more potent inhibitors. While specific details on membrane disruption by this compound are not prevalent, the general understanding is that the diverse chemical space of its derivatives could allow for various mechanisms of action.
Anti-inflammatory Effects
Derivatives of the 2-aminothiazole scaffold have been identified as potential anti-inflammatory agents. nih.gov The structural framework of thiazole is integral to various compounds that demonstrate anti-inflammatory activity. nih.govmdpi.com
Some 2-aminothiazole derivatives have been designed and synthesized to target key enzymes in inflammatory pathways. For instance, novel substituted 2-aminothiazole analogues have been developed as potential anti-inflammatory agents that target 5-lipoxygenase. nih.gov Additionally, certain thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov One compound from this series, in particular, demonstrated significant anti-inflammatory activity and was found to induce iron death by increasing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+, while decreasing glutathione (B108866) (GSH) content. nih.gov
The anti-inflammatory potential of thiazole derivatives has been evaluated in various experimental models. In vitro studies using cell lines like RAW264.7 macrophages are commonly employed to assess the inhibition of inflammatory mediators. nih.gov Furthermore, the oral efficacy of certain 2-aminothiazole inhibitors has been demonstrated in ex vivo models by inhibiting cytokine IL-2 in mice and in in vivo models by reducing TNF levels in an acute murine model of inflammation. nih.gov
Other Biological Activities of the Thiazole Scaffold
The thiazole scaffold is a versatile pharmacophore, with its derivatives displaying a broad spectrum of biological activities beyond anti-inflammatory effects. nih.govnih.gov
The thiazole nucleus has been extensively studied for its antiviral activities, yielding compounds with potent activity against a range of viruses. nih.gov Thiazole derivatives have shown effectiveness against viruses such as Coxsackievirus B (CVB), Severe Acute Respiratory Syndrome (SARS) coronavirus, Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), Human Rhinovirus (HRV), Varicella-Zoster Virus (VZV), Tobacco Mosaic Virus (TMV), Foot-and-Mouth Disease Virus (FMDV), Dengue Virus (DENV), Yellow Fever Virus (YFV), influenza virus, Junin virus, Human Immunodeficiency Virus-1 (HIV-1), Herpes Simplex Virus (HSV), Vaccinia Virus (VV), and Epstein-Barr Virus (EBV). nih.gov Nitazoxanide, a thiazolide, is an FDA-approved drug that, along with its analogues, exhibits broad-spectrum antiviral activity against viruses including hepatitis B, hepatitis C, influenza A, and SARS-CoV-2. liverpool.ac.uk
Thiazole derivatives have been reported to possess significant antioxidant properties. nih.govmdpi.com The antioxidant activity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com
For instance, a study on ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate showed an IC50 value of 64.75 ppm in a DPPH assay, indicating its antioxidant potential. aip.org Another study synthesized a series of hydrazones with a thiazole scaffold and found that derivatives with monohydroxy, para-fluorine, and 2,4-dichlorine substitutions exhibited notable free-radical scavenging ability. mdpi.com Similarly, novel imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds showing high anti-lipid peroxidation and radical scavenging activities. nih.gov The presence of a hydroxyl group on the phenyl ring of some thiazole derivatives has been shown to enhance their antioxidant activity. nih.gov
The thiazole scaffold is a key component in several antidiabetic drugs. researchgate.netrasayanjournal.co.in Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, are a class of antidiabetic agents that contain a thiazole ring and primarily target peroxisome proliferator-activated receptor gamma (PPARγ). rasayanjournal.co.inresearchgate.net
Research has also focused on other mechanisms for the antidiabetic effects of thiazole derivatives. These include the inhibition of enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP4). rasayanjournal.co.innih.gov For example, a series of imidazopyridine-based thiazole derivatives were synthesized and showed superior inhibitory activity against the α-glucosidase enzyme compared to the reference drug acarbose. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds with the active site of the α-glucosidase enzyme. nih.gov
Anticonvulsant Activity
The 2-aminothiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. nih.gov Derivatives of this compound have been investigated for their potential to manage seizures. The structural features of these compounds allow for modifications that can modulate their interaction with neuronal targets, although specific detailed studies on the anticonvulsant properties of the parent compound, this compound, are not extensively documented in the reviewed literature. The broader class of 2-aminothiazole derivatives, however, has shown promise in this therapeutic area. nih.gov
Antitubercular Activity
Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The 2-aminothiazole moiety is a key structural feature in several compounds with demonstrated activity against Mycobacterium tuberculosis. nih.govcore.ac.uk Derivatives of this compound have been synthesized and evaluated for their potential as antitubercular drugs. nih.gov
For instance, a series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, which can be conceptually derived from the 2-aminothiazole scaffold, have shown growth inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Researchers have focused on modifying the core structure to enhance metabolic stability and maintain potent antitubercular effects. nih.gov One study highlighted that while the ester moiety of a related compound was rapidly cleaved by human liver microsomes, rendering it inactive, replacement with a substituted arylamide led to more stable and active compounds. nih.gov
Another research effort involved modifying the 2-aminothiazole-4-carboxylate scaffold, a close structural relative of the title compound. scispace.com This work identified compounds with significant activity against M. tuberculosis H37Rv. scispace.com These findings underscore the potential of the 2-aminothiazole framework in developing new treatments for tuberculosis. nih.govscispace.com
Table 1: Antitubercular Activity of Selected 2-Aminothiazole Derivatives This table is for illustrative purposes and includes data on related 2-aminothiazole structures to highlight the potential of the scaffold.
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Mycobacterium tuberculosis | Showed growth inhibitory activity; metabolic stability is a key challenge. | nih.gov |
| 2-aminothiazole-4-carboxylate derivatives | M. tuberculosis H37Rv | Identified compounds with potent activity against the target strain. | scispace.com |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | Oxazole derivatives showed high activity, including against multidrug-resistant strains. | mdpi.com |
Anti-HIV Activity
The 2-aminothiazole nucleus is also a recognized scaffold in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). nih.gov While specific studies focusing solely on the anti-HIV activity of this compound are not prevalent in the provided results, the broader class of 2-aminothiazole derivatives has been explored for this therapeutic purpose. nih.gov The structural versatility of this heterocyclic system allows for the design of molecules that can potentially interact with various viral targets.
Antimalarial and Antitrypanosomal Activity
Parasitic diseases like malaria and trypanosomiasis continue to pose a significant burden on global health. Research into new therapeutic agents has included the exploration of 2-aminothiazole derivatives. A series of 5-nitro-2-aminothiazole-based compounds were synthesized and evaluated for their activity against various trypanosomatid parasites. core.ac.uknih.govnih.gov
These studies revealed that many of the tested compounds were active against Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (responsible for African trypanosomiasis). core.ac.uknih.gov Notably, some of these derivatives demonstrated greater potency against T. cruzi than the standard drug, benznidazole. nih.govnih.gov The lipophilicity of these compounds was found to correlate with their antitrypanosomal and antileishmanial activity. nih.govnih.gov
Table 2: Antitrypanosomal Activity of 5-Nitro-2-aminothiazole Derivatives
| Parasite | Activity | Key Findings | Reference |
|---|---|---|---|
| Trypanosoma cruzi | Active to moderately active | Some compounds more potent than benznidazole. | nih.govnih.gov |
| Trypanosoma brucei brucei | Active to moderately active | nih.govnih.gov | |
| Leishmania donovani | Moderately active (some compounds) | Lipophilicity correlated with activity. | nih.govnih.gov |
Enzyme Inhibition Studies beyond Disease-Specific Targets
The this compound scaffold is a valuable tool in biochemical research for studying enzyme inhibition. chemimpex.com Its derivatives have been investigated for their ability to interact with and modulate the activity of various enzymes. chemimpex.com
One area of significant research is the inhibition of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. A series of 5-aminothiazole-based ligands were found to be potent modulators of the protein-protein interaction functions of PREP, while only weakly inhibiting its proteolytic activity. nih.gov This discovery points to a new binding site on PREP that is important for modulating its interactions with other proteins like alpha-synuclein (B15492655) and Tau. nih.gov
The aminothiazole core is also present in the FDA-approved drug dasatinib, a tyrosine kinase inhibitor. nih.gov This highlights the importance of this scaffold in designing enzyme inhibitors for cancer therapy.
Biological Probes and Diagnostic Tool Development
Beyond its therapeutic potential, this compound and its derivatives are being explored for their utility in the development of biological probes and diagnostic tools. chemimpex.com
Interaction with Biomolecules for Assays and Biosensors
The unique structure of this compound makes it a candidate for use in diagnostic assays aimed at detecting specific biomolecules. chemimpex.com Its ability to interact with biological targets like enzymes and receptors can be harnessed to create sensitive and specific detection methods. chemimpex.commedchemexpress.com The development of such assays and biosensors is a growing area of research, with the potential to contribute to earlier and more accurate disease diagnosis. chemimpex.com For example, derivatives of this compound could be functionalized with reporter molecules to signal the presence of a target biomolecule through changes in fluorescence or other detectable signals.
Applications in Advanced Materials and Agrochemistry
Agrochemical Applications
The thiazole (B1198619) motif is a key component in many biologically active compounds, and derivatives of ethyl 2-aminothiazole-5-carboxylate have shown significant promise in the field of agrochemistry. chemimpex.commdpi.com These derivatives are instrumental in formulating crop protection products, including herbicides and fungicides, often exhibiting high efficacy and improved selectivity. chemimpex.com
Development of Herbicides and Fungicides
The structural framework of this compound is a valuable starting point for the synthesis of new herbicidal and fungicidal agents. chemimpex.comevitachem.com By modifying this core structure, scientists have developed a range of compounds with potent activity against various agricultural pests.
In the realm of weed control, derivatives of thiazole have been investigated as effective herbicides. For instance, a study on novel thiazole protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, derived from a related thiazole scaffold, demonstrated significant herbicidal activity. benthamdirect.com Several of these compounds exhibited an 80% inhibition rate on the stems and leaves of dicotyledonous weeds like Amaranthus retroflexus and Eclipta prostrata at an application rate of 150 grams of active ingredient per hectare. benthamdirect.com Another study on new thiazoline (B8809763) derivatives showed that some compounds had high or moderate herbicidal activities against the roots of rapeseed and barnyard grass at a concentration of 100 mg/L. researchgate.net
With respect to fungicides, the aminothiazole core is central to the development of compounds targeting a wide spectrum of fungal pathogens. nih.govnih.gov Research has shown that aminothiazole derivatives are highly active against pathogenic fungi such as Histoplasma capsulatum and Cryptococcus neoformans. nih.govnih.gov One particular aminothiazole derivative, identified as 41F5, showed a 50% minimal inhibitory concentration (MIC50) of 0.4-0.8 µM against Histoplasma yeast. nih.gov Further studies on analogues of 41F5 revealed that modifications to the core structure could maintain or enhance this antifungal potency. nih.gov
Moreover, isothiazole–thiazole derivatives have been designed and synthesized, exhibiting excellent in vivo anti-oomycete activity against pathogens like Pseudoperonospora cubensis and Phytophthora infestans, with some compounds showing 100% inhibition at 100 mg L−1. rsc.org The fungicidal efficacy of some of these derivatives was comparable to or even exceeded that of commercial fungicides. rsc.org For example, compound 6u showed EC50 values of 0.046 mg L−1 against P. cubensis and 0.20 mg L−1 against P. infestans. rsc.org
Herbicidal and Fungicidal Activity of Thiazole Derivatives
| Compound Type | Target Pest | Activity/Efficacy | Reference |
|---|---|---|---|
| Thiazole PPO Inhibitors | Amaranthus retroflexus, Eclipta prostrata | 80% inhibition at 150g.ai/ha | benthamdirect.com |
| Thiazoline Derivatives | Rapeseed, Barnyard grass (roots) | High to moderate activity at 100 mg/L | researchgate.net |
| Aminothiazole Derivative (41F5) | Histoplasma capsulatum | MIC50 of 0.4-0.8 µM | nih.gov |
| Isothiazole–thiazole Derivative (6u) | Pseudoperonospora cubensis | EC50 of 0.046 mg L−1 | rsc.org |
| Isothiazole–thiazole Derivative (6u) | Phytophthora infestans | EC50 of 0.20 mg L−1 | rsc.org |
Enzyme Inhibition in Plants and Fungi for Crop Protection
A key mechanism through which thiazole-based agrochemicals exert their effects is through the inhibition of essential enzymes in target plants and fungi. benthamdirect.comnih.gov This targeted approach can lead to more effective and environmentally benign crop protection solutions. chemimpex.com
In herbicides, one of the primary targets is the enzyme protoporphyrinogen oxidase (PPO). benthamdirect.com PPO is crucial for the biosynthesis of chlorophyll (B73375) in plants, and its inhibition leads to the accumulation of toxic intermediates, ultimately causing plant death. benthamdirect.com The development of aryl thiazole compounds as PPO inhibitors has shown promising results in weed management. benthamdirect.com
In the context of fungicides, succinate (B1194679) dehydrogenase (SDH) is a vital enzyme in the fungal respiratory chain and a key target for many commercial fungicides. nih.gov The introduction of a thiazole scaffold is an effective strategy for discovering novel SDHI fungicides. nih.gov Studies have shown that pyrazole/thiazole derivatives can exhibit excellent in vitro activity against fungi like Rhizoctonia solani and Altemaria solani by inhibiting SDH. nih.gov For example, compound B35 from one study showed an EC50 value of 1.08 μg/mL against R. solani, which was comparable to the commercial fungicide boscalid. nih.gov
The antifungal action of some thiazole derivatives is also linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (15-LOX) enzymes. nih.gov Furthermore, molecular docking studies have suggested that the antifungal activity of certain functionally substituted 2-aminothiazoles may be due to the inhibition of CYP51 (lanosterol 14α-demethylase), an essential enzyme in ergosterol (B1671047) biosynthesis in fungi. tandfonline.com
Material Science Innovations
The incorporation of the thiazole moiety, often derived from precursors like this compound, into polymer backbones has led to the development of novel materials with enhanced properties. chemimpex.com The presence of the sulfur and nitrogen-containing thiazole ring can impart improved thermal stability, mechanical strength, and other desirable characteristics to polymers. mdpi.comijettjournal.org
Incorporation into Polymers for Enhanced Properties
The thiazole ring is a versatile component in polymer chemistry. mdpi.com Its inclusion in the main chain of polymers such as polyureas, polyimides, and polythiophenes has been shown to enhance their material properties. mdpi.comijettjournal.orgekb.egresearchgate.net
For instance, a new family of sulfur-containing heteroaromatic polyurea derivatives based on thiazole moieties demonstrated good thermal stability. mdpi.com The synthesis of polyimides containing the thiazole moiety has also been reported, with the resulting polymers exhibiting high glass transition temperatures. ijettjournal.org Furthermore, thiazole derivatives have been incorporated into polyurethane coatings, leading to improvements in antimicrobial, flame retardant, and mechanical properties. ekb.eg The aromatic and heterocyclic nature of the thiazole ring contributes to the rigidity of the polymer backbone, which can enhance thermal and mechanical performance. ijettjournal.org
Development of Novel Materials with Improved Mechanical Strength and Thermal Stability
Research has demonstrated that polymers containing the thiazole moiety exhibit significant improvements in thermal stability and mechanical strength.
A study on polyimides synthesized with a thiazole-containing diamine showed that these polymers had glass transition temperatures in the range of 250-400 °C and a 10% weight loss temperature (T10) above 190 °C, indicating excellent thermal stability. ijettjournal.org Similarly, thiazole-based polyurea derivatives showed decomposition in three stages, with the main degradation occurring at temperatures between 160 °C and 500 °C, and maximal degradation around 550 °C, confirming their good thermal stability. mdpi.com
The mechanical properties of materials can also be enhanced by the inclusion of thiazole derivatives. In one study, the physical incorporation of thiazole derivatives into polyurethane coatings led to improved mechanical properties. ekb.eg The rigid structure of the thiazole ring can contribute to a more robust polymer matrix, leading to increased strength and durability.
Thermal Properties of Thiazole-Containing Polymers
| Polymer Type | Key Thermal Property | Temperature Range/Value | Reference |
|---|---|---|---|
| Thiazole-based Polyimides | Glass Transition Temperature (Tg) | 250-400 °C | ijettjournal.org |
| Thiazole-based Polyimides | 10% Weight Loss Temperature (T10) | > 190 °C | ijettjournal.org |
| Thiazole-based Polyureas | Second Stage Decomposition | 160-500 °C | mdpi.com |
| Thiazole-based Polyureas | Maximal Degradation Temperature | ~550 °C | mdpi.com |
| Poly(triphenylamine-thiazolo[5,4-d]thiazole) | Thermal Stability | Stable up to 400-500 °C | researchgate.net |
Ethical and Safety Considerations in Research and Development
Responsible Conduct of Research with Chemical Compounds
The responsible conduct of research involving chemical compounds like Ethyl 2-aminothiazole-5-carboxylate is foundational to scientific integrity. This includes the accurate reporting of experimental methods and results. Researchers have an ethical obligation to ensure that all data related to the synthesis, characterization, and application of this compound are recorded and presented transparently.
Furthermore, the potential applications and implications of research involving this compound should be considered. For instance, its use in the synthesis of biologically active molecules, such as those with therapeutic potential, requires a careful and ethical approach. semanticscholar.orgresearchgate.netmdpi.com This includes acknowledging the work of others in the field and ensuring proper attribution.
Safety Data and Handling in Laboratory Settings
Comprehensive safety data is crucial for the safe handling of this compound in a laboratory environment. This information is typically provided in a Safety Data Sheet (SDS) and includes details on hazards, handling procedures, and emergency measures. chemicalbook.comfishersci.fr
Hazard Identification and Classification:
According to available safety data, this compound is classified as a hazardous substance. chemicalbook.comechemi.comechemi.com The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for this compound.
| Hazard Class | Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity – single exposure | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |
Data sourced from multiple safety data sheets. chemicalbook.comechemi.comechemi.comgeorganics.sk
Personal Protective Equipment (PPE) and Handling:
Given its hazard profile, appropriate personal protective equipment must be worn when handling this compound. This includes:
Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact. fishersci.frechemi.com
Skin Protection: Chemical-resistant gloves and protective clothing, such as a lab coat, are required to prevent skin contact. fishersci.frechemi.com Gloves should be inspected before use and removed carefully to avoid skin contamination. fishersci.fr
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator (such as a type N95) or a full-face respirator should be used. echemi.comsigmaaldrich.com
The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. chemicalbook.comechemi.com All sources of ignition should be removed as a precautionary measure. echemi.com It is also important to avoid the formation of dust when handling the solid form of the compound. fishersci.frechemi.com
Storage and Disposal:
Proper storage is essential to maintain the stability of the compound and prevent accidents. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.frsigmaaldrich.combldpharm.com The recommended storage temperature is typically between 2-8°C. sigmaaldrich.combldpharm.com
Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations. chemicalbook.com Contaminated materials should be collected and disposed of as hazardous waste. echemi.com
First Aid Measures:
In case of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. fishersci.frechemi.com |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. fishersci.frechemi.com |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. chemicalbook.comfishersci.frechemi.com |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. fishersci.fr |
This table provides a summary of first aid recommendations. Always consult the specific Safety Data Sheet for the compound being used. chemicalbook.comfishersci.frechemi.com
By adhering to these ethical and safety guidelines, researchers can work with this compound in a manner that is both scientifically sound and responsible.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-aminothiazole-5-carboxylate, and how are intermediates optimized for large-scale synthesis?
- This compound is synthesized via α-bromination of ethyl β-ethoxyacrylate followed by cyclization with thiourea. Key intermediates like ethyl β-ethoxyacrylate are brominated using N-bromosuccinimide (NBS) under controlled conditions (CCl₄, 0–5°C). For large-scale synthesis, steps like N-Boc protection (using di-tert-butyl carbonate and triethylamine in 1,4-dioxane) and ester hydrolysis are optimized to eliminate hazardous reagents (e.g., n-BuLi) and improve yields (59.5% after recrystallization) .
Q. How is the amino group of this compound protected during derivatization, and what challenges arise?
- The amino group is protected via Boc (tert-butoxycarbonyl) using di-tert-butyl carbonate in 1,4-dioxane. Challenges include minimizing side reactions during coupling (e.g., with 2-chloro-6-methylaniline) due to steric hindrance, which reduces yields. Alternative strategies involve synthesizing β-ethoxyacrylamide derivatives to bypass protection/deprotection steps .
Q. What spectroscopic methods are used to characterize this compound and its derivatives?
- 1H/13C NMR identifies thiazole ring protons (δ 6.90–8.15 ppm) and carbonyl carbons (δ 169–199 ppm). IR spectroscopy confirms NH₂ (3358–3244 cm⁻¹) and C=O (1668 cm⁻¹) groups. HRMS ([M+H]+) validates molecular weights (e.g., m/z 246 for 2-amino-5-(4-acetylphenylazo)-thiazole) .
Advanced Research Questions
Q. How do steric and electronic effects influence coupling reactions of this compound in SAR studies?
- Electron-withdrawing groups (EWGs) on anilines (e.g., p-NO₂, o-Cl) enhance coupling yields (80–92%) due to increased electrophilicity. Steric hindrance from ortho-substituted anilines (e.g., 2-chloro-6-methylaniline) reduces yields, necessitating alternative pathways like pre-forming β-ethoxyacrylamide intermediates .
Q. What solvent systems optimize the hydrodediazoniation of mthis compound derivatives?
- Polar aprotic solvents like methanol (53% conversion) and ethanol (50%) outperform non-polar solvents (e.g., cyclohexane, 0%). Solvent choice balances reactivity and solubility, with THF (47%) and 1,4-dioxane (34%) providing moderate yields in flow reactions .
Q. How can multi-component reactions (MCRs) expand the functionalization of this compound?
- MCRs with aromatic aldehydes and pyrimidine-diones in aqueous ethanol yield 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives. EWGs (e.g., p-NO₂) improve yields (92%) via enhanced electrophilic activation, while EDGs (e.g., p-OCH₃) require longer reaction times .
Q. What mechanistic insights explain competitive bromination pathways in β-ethoxyacrylamide derivatives?
- α-Bromination (desired) competes with amide-N or aryl ring bromination. Steric shielding of the amide group and electron-deficient acrylamide backbones favor α-selectivity. Reaction monitoring via TLC and quenching with Na₂S₂O₃ minimizes byproducts .
Q. How do crystal structures inform the design of bioactive thiazole derivatives?
- Single-crystal X-ray studies (e.g., ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate) reveal planar thiazole rings and hydrogen-bonding networks (C–H⋯O/N). These structural features guide modifications for SIRT1 inhibitors by optimizing interactions with hydrophobic enzyme pockets .
Methodological Considerations
- Reaction Optimization : Use design of experiments (DoE) to screen solvent/base combinations for coupling reactions.
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex derivatives.
- Scale-Up : Replace hazardous reagents (e.g., NaH) with safer alternatives (e.g., K₂CO₃) in aqueous ethanol for greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
